Benzylidenephthalide

Stereochemical analysis UV-Vis spectroscopy Quality control

Benzylidenephthalide (CAS 4767-55-9 for the (E)-isomer; primary CAS 575-61-1), also known as benzalphthalide or Escalol 547, is a 3-benzylidene-substituted phthalide (isobenzofuranone) with the molecular formula C₁₅H₁₀O₂ and a molecular weight of 222.24 g/mol. It exists as E and Z stereoisomers and possesses a trans-stilbenoid conjugated π-system that underpins its distinct UV absorption, fluorescence, and photochemical properties.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 4767-55-9
Cat. No. B12220614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylidenephthalide
CAS4767-55-9
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+
InChIKeyYRTPZXMEBGTPLM-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylidenephthalide (CAS 4767-55-9 / 575-61-1): Physicochemical Identity and Core Differentiators for Sourcing Decisions


Benzylidenephthalide (CAS 4767-55-9 for the (E)-isomer; primary CAS 575-61-1), also known as benzalphthalide or Escalol 547, is a 3-benzylidene-substituted phthalide (isobenzofuranone) with the molecular formula C₁₅H₁₀O₂ and a molecular weight of 222.24 g/mol [1]. It exists as E and Z stereoisomers and possesses a trans-stilbenoid conjugated π-system that underpins its distinct UV absorption, fluorescence, and photochemical properties [2]. Unlike saturated phthalides such as butylphthalide or the more flexible butylidenephthalide, the benzylidene exocyclic double bond confers a rigid, planar chromophore that is the structural basis for its differentiated performance as a UV absorber, a selective monoamine oxidase-B (MAO-B) inhibitor scaffold, and a polymer intermediate with unique electronic behavior [3].

Why Butylidenephthalide, Ligustilide, or Phenolphthalein Cannot Replace Benzylidenephthalide in Research or Industrial Procurement


Although butylidenephthalide, ligustilide, and benzylidenephthalide all share the phthalide (isobenzofuranone) core, their exocyclic substituents produce fundamentally different electronic, stereochemical, and biological profiles that preclude generic interchange. Benzylidenephthalide's benzylidene group creates a fully conjugated trans-stilbenoid system with distinct E/Z photoisomerization, a strong UV absorption band at 260 nm (ε ≈ 28,000 M⁻¹cm⁻¹) specific to the E isomer, and fluorescence emission at 540–560 nm [1]. In contrast, butylidenephthalide's aliphatic butylidene substituent eliminates this extended conjugation, resulting in markedly different UV absorption and no comparable fluorescence [2]. Phenolphthalein, while structurally related, stabilizes its long-lived molecular anions via a ring-opening mechanism that enables high-conductivity switching in polymers—a property expressly absent in benzylidenephthalide-based materials due to a fundamentally different anion stabilization pathway [3]. Additionally, benzylidenephthalide is the sole phthalide derivative with explicit EU CosIng registration (No. 32131) as a cosmetic UV absorber and a characterized microbial degradation pathway to o-phthalate and benzoate by Pseudomonas sp. [4]. These orthogonal differentiation dimensions mean that substituting benzylidenephthalide with a generic phthalide analog risks both functional failure and regulatory non-compliance.

Benzylidenephthalide: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Z-E Photoisomerization Enables Stereochemical Identity Verification via UV-Vis Spectroscopy Not Possible with Saturated Phthalides

Benzylidenephthalide exhibits two spectroscopically distinct stereoisomers: the E form absorbs at 260 nm (ε = 28,000 M⁻¹cm⁻¹) while the Z form absorbs at 390–430 nm (ε = 21,000–31,000 M⁻¹cm⁻¹), as determined by UV-Vis spectroscopy in ethanol [1]. This spectral separation enables unambiguous isomeric identification and quantification by routine spectrophotometry. In contrast, saturated phthalide analogs such as butylphthalide and 3-butylphthalide lack the exocyclic C=C bond and therefore exhibit no E/Z isomerism, offering no comparable spectroscopic handle for stereochemical quality control [2]. The ability to verify isomeric purity by a simple UV-Vis measurement is a procurement-relevant quality attribute unique to 3-benzylidenephthalides.

Stereochemical analysis UV-Vis spectroscopy Quality control Isomer purity

Molecular Anion Stabilization Mechanism Prevents Conductive Polymer Switching Unlike Phenolphthalein

A direct head-to-head comparison using Dissociative Electron Attachment (DEA) spectroscopy revealed that the long-lived molecular anion of 3-benzylidenephthalide exhibits an average electron detachment time of 150 μs at 120 °C, compared to 560 μs at 190 °C for phenolphthalein [1]. Critically, the mechanism of anion stabilization differs: phenolphthalein anions are stabilized by a ring-opening isomerization that enables switching to a high-conductivity state in polymeric materials, whereas 3-benzylidenephthalide anions are stabilized via a different pathway that does not support conductive switching [1]. This mechanistic divergence means that for applications requiring a non-conductive, electrically insulating polymer intermediate, benzylidenephthalide is functionally differentiated from phenolphthalein.

Conductive polymers Molecular electronics Electron attachment DEA spectroscopy

hMAO-B Selectivity Index Surpasses Reference Drug Selegiline in Parkinson's Disease Model

In a systematic evaluation of 22 (Z)-3-benzylidenephthalides (benzalphthalides, BPHs) as hMAO inhibitors, 11 compounds achieved a Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) ≥ 100, and 2 compounds displayed SI values 1.5 to 3 times higher than the reference drug selegiline [1]. The most potent derivative, 3′,4′-dichloro-BPH 16, exhibited an IC₅₀ of 0.6 nM against hMAO-B with highly selective and reversible inhibition [1]. Furthermore, the most selective BPHs demonstrated significant protection against 6-hydroxydopamine (6-OHDA)-induced apoptosis and mitochondrial toxicity in SH-SY5Y cells, a cellular model of Parkinson's disease [1]. This positions the benzalphthalide scaffold as a privileged chemotype for reversible, highly selective MAO-B inhibition, with selectivity superior to the irreversible clinical standard.

Monoamine oxidase-B inhibition Parkinson's disease Neuroprotection Selectivity index

EU CosIng-Registered UV Absorber Status Differentiates Benzylidenephthalide from Non-Registered Phthalide Analogs in Cosmetic Procurement

Benzylidenephthalide (Benzalphthalide) is listed in the EU CosIng database (Ingredient Number 32131) with the authorized function 'UV ABSORBER' for cosmetic products [1]. It is also cited as Escalol 547 in industrial UV filter nomenclature [2]. A U.S. patent (US 4,333,920A) further establishes that benzalphthalide and substituted benzalphthalides function as 'very effective broad spectrum sun screens' [3]. Additionally, a separate patent (US 4,797,435) demonstrates the use of optionally substituted 3-benzalphthalides as UV stabilizers for thermoplastic aromatic polyesters, polycarbonates, and polyester carbonates [4]. In contrast, butylidenephthalide and ligustilide—the most common phthalide alternatives—do not hold EU CosIng UV absorber registration, creating a regulatory barrier to their use in cosmetic sunscreen formulations within the EU market.

Cosmetic UV absorber Regulatory compliance Sunscreen ingredient CosIng database

Characterized Microbial Biodegradation Pathway Provides Environmental Fate Predictability Absent for Most Phthalide Analogs

A Pseudomonas sp. isolated by enrichment culture was demonstrated to grow on benzalphthalide at concentrations up to 1 g/L as the sole carbon source [1]. The biodegradation pathway was characterized: benzalphthalide is degraded to o-phthalate and benzoate as identified metabolites, with cells grown on benzalphthalide oxidizing both benzalphthalide and o-phthalate at enhanced rates compared to glucose-grown cells [1][2]. This provides a defined environmental fate profile. In contrast, the microbial degradation pathways of butylidenephthalide and ligustilide under comparable conditions are not characterized to this level of metabolic detail, creating uncertainty for environmental risk assessment in industrial-scale applications.

Environmental fate Biodegradation Pseudomonas metabolism Green chemistry

Benzylidenephthalide: Evidence-Backed Application Scenarios for Procurement Decision-Making


MAO-B Inhibitor Drug Discovery Programs Requiring Reversible, High-Selectivity Lead Scaffolds

For medicinal chemistry teams developing next-generation Parkinson's disease therapeutics, benzylidenephthalide provides a validated scaffold for reversible, highly selective hMAO-B inhibition. The evidence demonstrates that benzalphthalide derivatives achieve Selectivity Indexes 1.5–3× higher than the clinical reference selegiline, with the most potent analog reaching sub-nanomolar IC₅₀ (0.6 nM), and that these compounds confer cellular neuroprotection against 6-OHDA-induced toxicity in SH-SY5Y cells [1]. Procurement of the parent benzylidenephthalide as a synthetic starting point enables exploration of this privileged chemotype with demonstrated selectivity advantages over the irreversible clinical standard.

EU-Compliant Cosmetic Sunscreen and Personal Care UV Absorber Formulation

Cosmetic formulators targeting the EU market can procure benzylidenephthalide as a regulatory-cleared UV-absorbing ingredient. With explicit EU CosIng registration (No. 32131) and established function as a UV absorber, it provides a compliant pathway for sunscreen and photoprotective personal care products [1]. The compound's additional patent protection as a broad-spectrum sunscreen agent (US 4,339,920A) further supports its technical suitability [2]. Unlike butylidenephthalide or ligustilide, which lack this specific cosmetic regulatory authorization, benzylidenephthalide eliminates the regulatory risk associated with using unregistered phthalide analogs in EU-bound cosmetic formulations.

UV-Stabilized Engineering Thermoplastics: Polycarbonate and Aromatic Polyester Additive

For polymer scientists and plastics manufacturers, benzylidenephthalide is patented as an effective UV stabilizer for thermoplastic aromatic polyesters, polycarbonates, and polyester carbonates [1]. Unsubstituted benzalphthalide is specifically identified as one of the 'most preferred representatives' for this application, preventing UV-induced yellowing and mechanical property degradation [1]. This application is structurally dependent on the benzylidene chromophore; saturated phthalides such as butylphthalide lack the requisite UV absorption profile and conjugated system to function equivalently. Procurement for polymer stabilization leverages both the UV spectral properties and the documented thermal stability of the benzalphthalide scaffold.

Molecular Electronics Research Requiring Non-Conductive Polymer Intermediates

For materials scientists investigating switchable conductive polymers, benzylidenephthalide offers a structurally defined negative control relative to phenolphthalein. DEA spectroscopy has mechanistically established that, unlike phenolphthalein, benzylidenephthalide-based polymers cannot be switched to a high-conductivity state because their molecular anions are stabilized via a pathway that does not involve ring-opening isomerization [1]. The quantified 150 μs vs. 560 μs electron detachment time difference provides a measurable parameter for selecting between these two structurally related monomers depending on whether conductive or insulating polymer behavior is required [1].

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